Cas no 39648-74-3 (5,5',6,6',7,7',8,8'-Octahydro-[1,1'-binaphthalene]-2,2'-diol)
39648-74-3 structure
Product Name:5,5',6,6',7,7',8,8'-Octahydro-[1,1'-binaphthalene]-2,2'-diol
Numéro CAS:39648-74-3
Le MF:C20H22O2
Mégawatts:294.387485980988
CID:304517
PubChem ID:24882433
Update Time:2025-05-27
5,5',6,6',7,7',8,8'-Octahydro-[1,1'-binaphthalene]-2,2'-diol Propriétés chimiques et physiques
Nom et identifiant
-
- 5,5',6,6',7,7',8,8'-Octahydro-[1,1'-binaphthalene]-2,2'-diol
- (±)-5 5 6 6 7 7 8 8-Octahydro-1 1-BI-2-Naphthol
- (±)-5,5',6,6',7,7',8,8'-OCTAHYDRO-1,1'-BI-2-NAPHTHOL
- (R)-(+)-5,5',6,6',7,7',8,8'-OCTAHYDRO-1,1'-BI-2-NAPHTHOL
- [1,1'-Binaphthalene]-2,2'-diol, 5,5',6,6',7,7',8,8'-octahydro-
- [1,1'-Binaphthalene]-2,2'-diol,5,5',6,6',7,7',8,8'-octahydro-
- 5,5′,6,6′,7,7′,8,8′-Octahydro-1,1′-bi-2-naphthol
- (R)-(+)-5,5',6,6',7,7',8,8'-OCTAHYDRO(1,1'BINAPHT
- (R)-(+)-5,5',6,6',7,7',8,8'-OCTAHYDRO-BI-2-NAPHTHOL
- (R)-5,5',6,6',7,7',8,8'-OCTAHYDRO-1,1'-BI-2-NAPHTHOL
- (S)-(-)-5,5',6,6',7,7',8,8'-OCTAHYDRO(1,1'BINAPHTHALENE)-2,2'-DIOL
- (S)-2,2'-dihydroxy-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl
- (S)-8H-BINOL
- (S)-H8-binaphthol
- (S)-H8-BINOL
- [1,1'-Binaphthalene]-2,2'-diol,5,5',6,6',7,7',8,8'-octahydro
- 5,5',6,6',7,7',8,8'-OCTAHYDRO-1,1'-BI-2-NAPHTHOL
- AC-26899
- (S)-5,6,7,8,5',6',7',8'-Octahydro-[1,1']binaphthalenyl-2,2'-diol
- AC-26898
- SY013113
- FT-0734066
- 5,5',6,6',7,7',8,8'-Octahydro[1,1'-binaphthalene]-2,2'-diol
- 5,6,7,8,5',6',7',8'-octahydro[1,1']binaphthalenyl-2,2'-diol
- (R)-(+)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-2-naphthol, 95%
- A905812
- Ethanone, 1-(2-benzofuranyl)-2,2,2-trifluoro-
- InChI=1/C20H22O2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h9-12,21-22H,1-8H2
- 1-(2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-o
- O0282
- (S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol, optical purity ee: 99% (HPLC), 97%
- (S)-5,5 inverted exclamation mark ,6,6 inverted exclamation mark ,7,7 inverted exclamation mark ,8,8 inverted exclamation mark -Octahydro-1,1 inverted exclamation mark -bi-2-naphthol
- MFCD02093485
- h8-binol
- 5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthalene-2,2'-diol
- 1-(2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol
- 5,5',6,6',7,7',8,8'-OCTAHYDRO-BI-2-NAPHTHOL
- ZINC02576980
- F14995
- (S)-5,5',6,6',7,7',8,8'-Octahydro-[1,1'-binaphthalene]-2,2'-diol
- DTXSID90983974
- UTXIFKBYNJRJPH-UHFFFAOYSA-N
- O0283
- A835082
- (R)-5,5 inverted exclamation mark ,6,6 inverted exclamation mark ,7,7 inverted exclamation mark ,8,8 inverted exclamation mark -Octahydro-1,1 inverted exclamation mark -bi-2-naphthol
- (R)-(+)-2,2'-Dihydroxy-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl
- [1,1'-Binaphthalene]-2,2'-diol, 5,5',6,6',7,7',8,8'-?octahydro-
- 65355-00-2
- SY025742
- (R)-(+)-5,5`,6,6`,7,7`,8,8`-Octahydro-1,1`-2-naphthol
- (S)-5,5,6,6,7,7,8,8-Octahydro-1,1-bi-2-naphthol
- (S)-(-)-2,2'-Dihydroxy-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl
- AS-71527
- BCP10132
- CS-0091041
- (R)-5,5',6,6',7,7',8,8'-Octahydro[1,1'-binaphthalene]-2,2'-diol
- 5H,5'H,6H,6'H,7H,7'H,8H,8'H-[1,1'-BINAPHTHALENE]-2,2'-DIOL
- UTXIFKBYNJRJPH-UHFFFAOYSA-
- 39648-74-3
- (S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol
- CS-W009982
- AKOS015913709
- SCHEMBL1284960
- FT-0641011
- (R)-5,5',6,6',7,7',8,8'-Octahydro-[1,1'-binaphthalene]-2,2'-diol
- BCP10133
- FT-0711929
- 65355-14-8
- 5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol, 97%
- Octahydrobinaphtol
- 5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diol
- (R)-5,5,6,6,7,7,8,8-Octahydro-1,1-bi-2-naphthol
- DB-069850
- (S)-(-)-5,5 inverted exclamation marka,6,6 inverted exclamation marka,7,7 inverted exclamation marka,8,8 inverted exclamation marka-Octahydro-1,1 inverted exclamation marka-bi-2-naphthol
- (S)-5,5',6,6',7,7',8,8'-OCTAHYDRO-1,1'-BI-2-NAPHTHOL
-
- MDL: MFCD02093485
- Piscine à noyau: 1S/C20H22O2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h9-12,21-22H,1-8H2
- La clé Inchi: UTXIFKBYNJRJPH-UHFFFAOYSA-N
- Sourire: OC1C=CC2CCCCC=2C=1C1=C(C=CC2CCCCC1=2)O
Propriétés calculées
- Qualité précise: 294.16200
- Masse isotopique unique: 294.161979940g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 22
- Nombre de liaisons rotatives: 1
- Complexité: 346
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: 999
- Le xlogp3: 5.6
- Surface topologique des pôles: 40.5Ų
Propriétés expérimentales
- Couleur / forme: Impossible à utiliser
- Point de fusion: 138-142 °C (lit.)
- Le PSA: 40.46000
- Le LogP: 4.52240
- Solubilité: Impossible à utiliser
5,5',6,6',7,7',8,8'-Octahydro-[1,1'-binaphthalene]-2,2'-diol Informations de sécurité
-
Symbolisme:
- Mot signal:Warning
- Description des dangers: H319-H410
- Déclaration d'avertissement: P273-P305+P351+P338-P501
- Numéro de transport des marchandises dangereuses:UN 3077 9/PG 3
- Wgk Allemagne:3
- Code de catégorie de danger: 36-50/53
- Instructions de sécurité: S26-S37/39
-
Identification des marchandises dangereuses:
- Terminologie du risque:R36/37/38
- Durée de la sécurité:S26;S37/39
5,5',6,6',7,7',8,8'-Octahydro-[1,1'-binaphthalene]-2,2'-diol PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219005407-1g |
5,5',6,6',7,7',8,8'-Octahydro-[1,1'-binaphthalene]-2,2'-diol |
39648-74-3 | 95% | 1g |
$400.00 | 2023-09-02 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 631671-1G |
5,5',6,6',7,7',8,8'-Octahydro-[1,1'-binaphthalene]-2,2'-diol |
39648-74-3 | 97% | 1G |
¥964.7 | 2022-02-24 | |
| A2B Chem LLC | AF57595-25g |
5,5',6,6',7,7',8,8'-Octahydro-[1,1'-binaphthalene]-2,2'-diol |
39648-74-3 | 98% | 25g |
$114.00 | 2024-04-20 | |
| A2B Chem LLC | AF57595-1g |
5,5',6,6',7,7',8,8'-Octahydro-[1,1'-binaphthalene]-2,2'-diol |
39648-74-3 | 98% | 1g |
$80.00 | 2024-04-20 | |
| A2B Chem LLC | AF57595-5g |
5,5',6,6',7,7',8,8'-Octahydro-[1,1'-binaphthalene]-2,2'-diol |
39648-74-3 | 98% | 5g |
$102.00 | 2024-04-20 | |
| Crysdot LLC | CD12075463-1g |
5,5',6,6',7,7',8,8'-Octahydro-[1,1'-binaphthalene]-2,2'-diol |
39648-74-3 | 95+% | 1g |
$150 | 2024-07-24 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-233459-1g |
5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol, |
39648-74-3 | 1g |
¥692.00 | 2023-09-05 | ||
| Ambeed | A737174-250mg |
5,5',6,6',7,7',8,8'-Octahydro-[1,1'-binaphthalene]-2,2'-diol |
39648-74-3 | 98% | 250mg |
$12.0 | 2025-02-19 | |
| Ambeed | A737174-1g |
5,5',6,6',7,7',8,8'-Octahydro-[1,1'-binaphthalene]-2,2'-diol |
39648-74-3 | 98% | 1g |
$30.0 | 2025-02-19 | |
| Ambeed | A737174-5g |
5,5',6,6',7,7',8,8'-Octahydro-[1,1'-binaphthalene]-2,2'-diol |
39648-74-3 | 98% | 5g |
$61.0 | 2025-02-19 |
5,5',6,6',7,7',8,8'-Octahydro-[1,1'-binaphthalene]-2,2'-diol Littérature connexe
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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